molecular formula C32H50O6 B1262993 Protoxylocarpin B

Protoxylocarpin B

Cat. No.: B1262993
M. Wt: 530.7 g/mol
InChI Key: SXUJYCUCLFTRKW-QCQONPKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoxylocarpin B is a terpenoid-derived compound hypothesized to belong to the protoxylocarpin family, a group of secondary metabolites predominantly isolated from plants in the Meliaceae family (e.g., Toona and Xylocarpus species). While direct structural or functional data for this compound are absent in the provided evidence, its nomenclature suggests a structural relationship to Protoxylocarpin D (compound 7), which was isolated from the 95% ethanol extract of 香椿树皮 (Chinese Toon bark) alongside other terpenoids and limonoids .

Properties

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1

InChI Key

SXUJYCUCLFTRKW-QCQONPKFSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C

Canonical SMILES

CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Protoxylocarpin B (inferred) and structurally or functionally analogous compounds isolated from the same source (Chinese Toon bark), based on :

Compound Name Class/Type Key Structural Features Reported Bioactivities
Protoxylocarpin D (7) Triterpenoid Polyoxygenated skeleton; acetate moiety Antiproliferative, antimicrobial
Gedunin (6) Limonoid Tetranortriterpenoid; furanolactone ring Anti-inflammatory, antimalarial
β-Sitosterol (2) Phytosterol Sterol backbone with hydroxyl group Cholesterol-lowering, anti-cancer
Holstinone B (8) Limonoid Decarbonylated limonoid scaffold Cytotoxic (e.g., against HeLa cells)
Methyl Betulinate (1) Triterpenoid ester Lupane-type skeleton; methyl esterification Antioxidant, hepatoprotective

Key Observations:

Structural Diversity: Protoxylocarpin D and B (hypothesized) likely share a triterpenoid backbone distinct from limonoids like Gedunin and Holstinone B, which feature furanolactone or decarbonylated structures. β-Sitosterol, a phytosterol, lacks the polycyclic complexity of protoxylocarpins but shares lipid-modulating roles .

Protoxylocarpin D (7) may have overlapping antimicrobial properties with Holstinone B (8), though the latter shows stronger cytotoxicity in cancer cell lines .

Biosynthetic Pathways: Protoxylocarpins and limonoids (e.g., Gedunin) both originate from the mevalonate pathway but diverge in later modifications, such as oxidation and cyclization patterns .

Q & A

Q. What ethical considerations apply to this compound research involving animal or human models?

  • Methodological Answer : Adhere to institutional animal care (IACUC) or human ethics (IRB) guidelines. For animal studies, minimize sample sizes via power analysis and employ humane endpoints. In human trials, ensure informed consent and data anonymization. Use in silico or organoid models as alternatives where feasible .

Data Presentation and Validation

Q. How should contradictory data on this compound’s stability be addressed in publications?

  • Methodological Answer : Clearly report experimental conditions (e.g., temperature, pH, light exposure) and validate stability via accelerated degradation studies. Use Arrhenius plots to predict shelf-life. Disclose conflicts in supplementary materials and propose hypotheses (e.g., isomerization, oxidation) for further investigation .

Q. What are the best practices for visualizing this compound’s structural and activity data?

  • Methodological Answer : Use ChemDraw for structural diagrams and PyMOL for 3D protein-ligand interactions. For activity data, employ heatmaps for high-throughput screens or forest plots for meta-analyses. Avoid overcrowding figures; instead, use insets or supplementary tables for granular data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoxylocarpin B
Reactant of Route 2
Protoxylocarpin B

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